An In-depth Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Synthesis, Mechanistic Insights, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Synthesis, Mechanistic Insights, and Applications in Drug Discovery
This guide provides an in-depth technical overview of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles, justify experimental choices, and highlight the compound's broader utility as a versatile synthetic building block.
Compound Identification and Physicochemical Properties
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a high-value chemical intermediate recognized for its bifunctional nature, incorporating both a protected phenol and a reactive α-bromo ketone.[1] These features make it a strategic precursor in multi-step syntheses.
CAS Number: 27475-14-5[1][2][3][4][5]
Synonyms:
-
Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester[5]
-
Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate[5]
-
2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester[5]
Table 1: Physicochemical and Safety Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₅BrO₄ | [2][3] |
| Molecular Weight | 363.20 g/mol | [1][2] |
| Appearance | White to yellowish solid/powder | [1][2] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and ventilated area at 2-8°C. Protect from light, moisture, and heat.[1][2] | |
| Solubility | Data not widely available, but typically soluble in organic solvents like dichloromethane and chloroform.[2][6] | |
| Stability | Stable under recommended storage conditions. Sensitive to light and moisture.[1][2] | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8] | |
| Precautionary Statements | P260 (Do not breathe dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[2][7][8] |
Strategic Synthesis and Mechanistic Causality
The preparation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a well-documented two-step process commencing from Methyl 5-acetyl-2-hydroxybenzoate.[6][9] Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring high yield and purity.
Step 1: Benzylation of the Phenolic Hydroxyl Group
The initial step involves the protection of the reactive phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis adapted for a phenolic substrate.
-
To a solution of Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetone), add potassium carbonate (K₂CO₃, 2.0–3.0 eq.) as the base.[1][10]
-
Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 0.1–0.3 eq.).[1][10]
-
Add benzyl chloride (1.2–1.5 eq.) dropwise to the stirred suspension.[1][10]
-
Heat the mixture to 60–70°C for 8–12 hours, monitoring completion by TLC.[1][10]
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-acetyl-2-(benzyloxy)benzoate.[10]
-
Potassium Carbonate (Base): The phenolic proton is acidic and is readily deprotonated by a moderately strong base like K₂CO₃ to form the potassium phenoxide. This deprotonation is essential as the resulting phenoxide is a much stronger nucleophile than the neutral phenol, enabling it to attack the electrophilic benzyl chloride.
-
Phase-Transfer Catalyst (PTC): The reaction involves two phases: a solid inorganic phase (K₂CO₃, potassium phenoxide) and an organic phase (solvent, benzyl chloride). The PTC, typically a quaternary ammonium salt like TBAB, is crucial for overcoming the mutual insolubility of the reactants.[11] The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the solid/aqueous interface into the organic phase where it can react with benzyl chloride.[11][12] This dramatically increases the reaction rate and allows for milder conditions.
Caption: Workflow for the PTC-catalyzed benzylation.
Step 2: α-Bromination of the Acetyl Group
The second step introduces the bromine atom at the position alpha to the ketone, transforming the intermediate into the final, highly reactive product. This is an acid-catalyzed electrophilic substitution reaction.
-
Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.[6]
-
Cool the solution to 0–5°C in an ice bath. This temperature control is critical to prevent potential side reactions like dibromination.[1]
-
In the presence of an acid catalyst (e.g., catalytic H₂SO₄ or acetic acid), add a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) portion-wise.[2][6]
-
Stir the reaction at low temperature for 2–4 hours, monitoring progress by TLC.
-
Upon completion, the reaction is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by washing with water and brine.
-
The organic layer is dried and concentrated to yield the final product, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.
The α-bromination of a ketone under acidic conditions does not proceed by direct attack on the ketone. Instead, the acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile.[2][3]
-
Protonation: The carbonyl oxygen is first protonated by the acid catalyst. This makes the α-protons more acidic.[2][9]
-
Enolization: A weak base (like water or the conjugate base of the acid) removes an α-proton, leading to the formation of the electron-rich enol intermediate.[1][2]
-
Nucleophilic Attack: The π-bond of the enol is nucleophilic and attacks the electrophilic bromine (Br₂), forming a new C-Br bond and a resonance-stabilized oxocarbenium ion.[2]
-
Deprotonation: A weak base removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone product and HBr.[2]
Under acidic conditions, the reaction reliably stops after monobromination because the newly introduced electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enolization less favorable.[3]
Caption: Simplified mechanism of acid-catalyzed ketone bromination.
Analytical Validation and Quality Control
Ensuring the purity and structural integrity of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is paramount for its successful use in subsequent synthetic steps. A standard Certificate of Analysis (CoA) should include data from multiple analytical techniques.[3]
Table 2: Key Analytical Characterization Data
| Technique | Expected Results / Purpose | Reference(s) |
| ¹H NMR | Confirms the presence of key structural motifs. Expect signals for: benzyloxy CH₂ (~5.1–5.3 ppm), bromoacetyl CH₂ (~4.3–4.5 ppm), methyl ester CH₃, and distinct aromatic protons. Used for structural confirmation. | [1] |
| ¹³C NMR | Confirms the carbon skeleton. Expect characteristic peaks for the ester carbonyl (~168 ppm) and the bromoacetyl carbonyl (~190 ppm). | [1] |
| HPLC | Determines purity. A high-purity sample (typically ≥98%) is required for pharmaceutical applications to avoid side reactions from impurities like unreacted starting material or dibrominated byproducts. | [1][3] |
| Mass Spec | Confirms the molecular weight (363.20 g/mol ) and provides fragmentation patterns consistent with the structure. | [3] |
| IR Spec | Shows characteristic absorption bands for the functional groups, particularly the C=O stretching frequencies for the ester and ketone. | [3] |
Applications in Drug Discovery and Medicinal Chemistry
The primary value of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate lies in its reactive 2-bromoacetyl moiety.[1] The bromine atom is an excellent leaving group, making the α-carbon a potent electrophile for nucleophilic substitution reactions.
Key Intermediate in Salmeterol Synthesis
The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and COPD.[9][13] In this synthesis, the bromoacetyl group reacts with a primary or secondary amine to form the aminoketone side chain of the final drug molecule.
Versatile Synthon for Heterocyclic Chemistry
Beyond Salmeterol, α-halo ketones are foundational building blocks in medicinal chemistry for the synthesis of a wide array of N, S, and O-containing heterocyclic compounds.[7][14] The bromoacetyl group can react with various dinucleophilic reagents to construct complex ring systems, making this compound a valuable starting material for generating novel molecular libraries for drug screening.[15]
-
Thiazoles: Reaction with thiourea or thioamides.
-
Imidazoles: Reaction with amidines.
-
Pyrazoles: Reaction with hydrazines.[14]
-
Benzofurans: Cyclo-condensation with o-hydroxycarbonyl compounds.[14]
Caption: Synthetic utility of the α-bromo ketone moiety.
References
-
Muby Chemicals. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS. [Link]
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Arctom. CAS NO. 27475-14-5 | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. [Link]
- Google Patents.
- Google Patents.
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GSRS. METHYL 2-(BENZYLOXY)-5-(2-BROMOACETYL)BENZOATE. [Link]
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Al-Hiari, Y. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-839. [Link]
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precisionFDA. METHYL 2-(BENZYLOXY)-5-(2-BROMOACETYL)BENZOATE. [Link]
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PharmaCompass. 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. [Link]
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Wikipedia. Phase-transfer catalyst. [Link]
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Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
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Lupine Publishers. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
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